Methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate

CAS No.:

Cat. No.: VC18614388

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2O3 |

|---|---|

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | methyl 4-methyl-6-oxo-1H-pyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C7H8N2O3/c1-4-3-5(10)8-9-6(4)7(11)12-2/h3H,1-2H3,(H,8,10) |

| Standard InChI Key | VXVDAORCXAZZGA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)NN=C1C(=O)OC |

Introduction

Chemical Structure and Molecular Characteristics

Structural Analysis

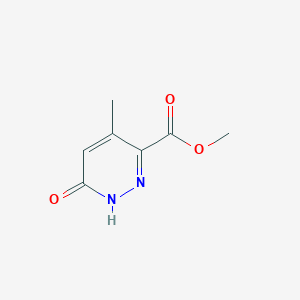

The molecular structure of methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate comprises a six-membered pyridazine ring with three distinct functional groups (Fig. 1):

-

Hydroxyl group (-OH) at position 6, enabling hydrogen bonding and influencing solubility.

-

Methyl group (-CH₃) at position 4, contributing to steric effects and metabolic stability.

-

Methoxycarbonyl group (-COOCH₃) at position 3, a common pharmacophore in bioactive molecules.

The conjugated π-system of the pyridazine ring enhances electron delocalization, potentially modulating reactivity in substitution and oxidation reactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | Methyl 6-hydroxy-4-methylpyridazine-3-carboxylate |

Synthetic Methodologies

Conventional Pyridazine Synthesis

Pyridazine derivatives are typically synthesized via cyclization reactions. For methyl 6-hydroxy-4-methyl-pyridazine-3-carboxylate, plausible routes include:

Hydrazine-Mediated Cyclocondensation

A patent by EP2857387A1 outlines a method for synthesizing 6-oxo-1H-pyridazine-4-carboxylic acid, involving:

-

Step 1: Reaction of dimethyl 2-methylenebutanedioate with hydrazine hydrate to form methyl 6-oxohexahydropyridazine-4-carboxylate.

-

Step 2: Oxidation with bromine or H₂O₂/HBr to dehydrogenate the ring.

-

Step 3: Hydrolysis of the methyl ester to the carboxylic acid.

Adapting this protocol, substituting starting materials with methyl-bearing precursors could yield the target compound. For instance, using β-ketoesters with methyl groups (e.g., methyl acetoacetate) in a three-component reaction with arylglyoxals and hydrazine hydrate may introduce the 4-methyl substituent .

Three-Component Reaction in Aqueous Media

Rimaz and Khalafy demonstrated a one-pot synthesis of alkyl 6-aryl-3-methylpyridazine-4-carboxylates in water. Modifying this approach:

-

Replace arylglyoxals with glyoxylic acid to introduce the hydroxyl group.

-

Use methyl β-ketoester (e.g., methyl 3-oxobutanoate) to incorporate the 4-methyl and 3-carboxylate groups.

Reaction conditions (room temperature, aqueous medium) align with green chemistry principles, enhancing scalability.

Physicochemical Properties

Spectral Characterization

While experimental data for the title compound is scarce, analogous pyridazines provide benchmarks:

Table 2: Predicted Spectral Data

Industrial and Research Considerations

Scale-Up Challenges

Synthesis scalability hinges on:

-

Oxidation Step: Bromine, though effective, poses safety and waste issues. Alternatives like H₂O₂/HBr mixtures (as in EP2857387A1 ) offer safer, greener profiles.

-

Purification: Chromatography is avoided in industrial settings. Crystallization from ethanol or isopropanol, as demonstrated for ethyl 3-methyl-6-phenylpyridazine-4-carboxylate , could be adapted.

Structure-Activity Relationship (SAR) Studies

Future research should explore:

-

Electron-Withdrawing Substituents: Introducing halogens at position 6 to modulate electronic effects.

-

Ester vs. Acid: Comparing methyl ester hydrolysis to the free carboxylic acid for enhanced potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume